Bemethyl
CAS No.: 109628-14-0
Cat. No.: VC0180729
Molecular Formula: C9H11BrN2S
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109628-14-0 |
---|---|
Molecular Formula | C9H11BrN2S |
Molecular Weight | 259.17 g/mol |
IUPAC Name | 2-ethylsulfanyl-1H-benzimidazole;hydrobromide |
Standard InChI | InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H |
Standard InChI Key | BKUKXOMYGPYFJJ-UHFFFAOYSA-N |
SMILES | CCSC1=NC2=CC=CC=C2N1.Br |
Canonical SMILES | CCSC1=NC2=CC=CC=C2N1.Br |
Introduction
Historical Development
Bemethyl was first developed in the 1970s in the Soviet Union as part of their pharmacological research programs . The compound was designed to enhance physical and mental performance in high-stress environments, particularly for military applications. Its development represents a significant contribution to the class of actoprotectors - compounds that increase resistance to physical stress without increasing oxygen consumption or heat production.
Pharmacological Properties and Mechanisms
Actoprotective Effects
As an actoprotector, bemethyl significantly enhances physical performance and accelerates recovery after exertion. Studies demonstrate that both single and continuous doses of bemethyl substantially increase work capacity in animal models, particularly under conditions of exhaustive exercise. This property has made bemethyl valuable in sports medicine and military applications.
Antihypoxic Properties
Bemethyl exhibits potent antihypoxic effects, preserving both physical and mental capacity in low-oxygen environments . This effect is particularly beneficial in high-altitude settings, where the compound helps control excess serum levels of cholesterol and bilirubin, which can negatively impact adaptation to such environments . Studies have demonstrated improved survival rates under hypoxic conditions with bemethyl administration.
Metabolic Modulation
The compound demonstrates positive effects on metabolic processes, facilitating adaptation to conditions that frequently cause hypoxia . Importantly, these metabolic effects are long-lasting and persist even after discontinuation of dosage . Bemethyl enhances the synthesis of mitochondrial enzymes and structural proteins, thereby increasing energy production under conditions of oxygen deficiency.
Antimutagenic Activity
Research has revealed significant antimutagenic properties of bemethyl. In one study, the compound was shown to prevent the mutagenic effect of white asbestos in mice and in cultured human blood . This protective effect against genetic damage highlights bemethyl's potential in preventative medicine.
Biotransformation Pathways
Metabolite Identification
Despite bemethyl's well-documented therapeutic effectiveness, there has been a gap in knowledge regarding its metabolic products . Recent research using liquid chromatography-high-resolution mass spectrometry has identified nine metabolites with six distinct molecular formulas in rat urine after oral administration of bemethyl at a dose of 330 mg/kg .
Detoxification Mechanisms
The most abundant metabolite identified was a benzimidazole-acetylcysteine conjugate, associated with xenobiotic detoxification pathways . Molecular docking studies have revealed the mechanism of bemethyl conjugation with glutathione via glutathione S-transferase, suggesting a protective mechanism against oxidative stress .
Table 2: Identified Metabolites and Biotransformation Pathways
Pharmacokinetic Properties
Bemethyl demonstrates resistance to metabolization and possesses a long half-life, allowing it to accumulate in tissues throughout treatment . Research in rats has shown that long-term administration results in a 1.38-fold increase in drug concentration in the brain and a 1.68-fold increase in skeletal muscles . The pronounced effects of bemethyl typically persist for four to six hours, with maximum effects developing after one to three hours .
Therapeutic Applications
Performance Enhancement and Sports Medicine
Bemethyl has been extensively utilized in sports medicine to enhance athletic performance and recovery. The compound is approved for use in Ukraine as a dietary supplement and is commonly used by Ukrainian national sport teams when preparing for international competitions . Its performance-enhancing properties have led to its inclusion in the World Anti-Doping Agency's Monitoring Program since 2018 .
Recovery from Trauma and Injury
Research has demonstrated bemethyl's ability to prevent permanent hearing loss and facilitate recovery after mine-explosion trauma when treatment is initiated immediately after injury . This neuroprotective effect extends to other forms of traumatic injuries and ischemic events, with studies showing faster recovery times for patients treated with bemethyl compared to standard care alone.
Anti-Fibrotic Activity and Novel Applications
Recent research has identified significant anti-fibrotic activity of bemethyl (designated as NP-135 in some studies), which has potential applications in treating non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD) . Studies have shown that bemethyl outperformed known anti-fibrotic agents Telmisartan and Cenicriviroc, leading to plans for off-label phase II clinical trials .
Military and Emergency Applications
Historically, bemethyl has been employed in military contexts to improve soldiers' endurance under extreme conditions. Its use during the Chernobyl disaster for rescue workers highlighted its ability to mitigate fatigue and enhance physical performance during emergency operations. The compound was administered to Soviet military forces during the 1980s to enhance endurance during long marches and improve performance under hypoxic conditions.
Research Findings and Clinical Evidence
In Silico Studies and Molecular Mechanisms
Computational tools including BioTransformer and GLORY have been employed to predict bemethyl metabolites in silico . Molecular docking studies have revealed the mechanisms by which bemethyl interacts with enzymes such as glutathione S-transferase, providing insights into its biotransformation pathways . These studies contribute significantly to understanding the pharmacodynamics of bemethyl and related actoprotectors.
Case Studies in Specialized Applications
Application Area | Key Findings | Source |
---|---|---|
Athletic Performance | Significant improvements in training outcomes when administered prior to competitions | |
Recovery from Ischemic Injury | Faster recovery times compared to standard care alone | |
Military Operations (1980s) | Enhanced endurance during long marches and improved performance under hypoxic conditions | |
Chernobyl Disaster Response | Mitigated fatigue and enhanced physical performance during recovery operations |
Comparative Analysis with Similar Compounds
Bemethyl possesses a unique combination of actoprotective, antihypoxant, and antioxidant properties that distinguishes it from similar compounds. Related compounds include Dibazole, which contains a benzimidazole core but differs in its substituent groups, and Metaprot, another actoprotector with similar properties but different chemical structure. Bemethyl's specific sulfur-containing moiety contributes to its unique pharmacological profile.
Regulatory Status and Current Research Directions
Current Approval Status
Currently, bemethyl is approved for use in Ukraine as a dietary supplement . Its regulatory status varies in other countries, with ongoing research potentially expanding its approved applications. The compound's inclusion in the World Anti-Doping Agency's Monitoring Program since 2018 indicates growing international attention to its performance-enhancing properties .
Research Challenges and Future Directions
Despite extensive research, gaps remain in understanding bemethyl's complete metabolic profile and long-term effects . The identification of nine metabolites in recent studies represents significant progress, but further research is needed to fully characterize all metabolic products and their biological activities . Additional clinical trials will be crucial to establish bemethyl's efficacy and safety for its emerging therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume